2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine
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Overview
Description
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine is a heterocyclic compound that features a unique structure combining a pyridine ring, a piperidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of action
The compound “(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone” contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Biochemical pathways
Oxadiazoles can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .
Result of action
The result of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of oxadiazoles, it could potentially have a variety of cellular and molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate aldehyde.
Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
Uniqueness
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(13-3-1-2-8-17-13)20-9-6-12(7-10-20)15-19-18-14(22-15)11-4-5-11/h1-3,8,11-12H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDDVQUMUPRXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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